Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) Trifluoroacetate

描述

Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) Trifluoroacetate is a peptide derivative that plays a crucial role in the regulation of the ubiquitin-proteasome system. This compound is involved in the modulation of cullin-RING E3 ligases, which are essential for protein degradation and various cellular processes. The trifluoroacetate salt form enhances its stability and solubility, making it suitable for various research applications.

作用机制

Target of Action

The primary target of Cullin-Associated NEDD8-Dissociated Protein 1 (CAND1) is the Cullin-RING E3 ligases (CRLs) . CAND1 acts as an exchange factor allowing substrate recognition part exchange and plays a vital role in reactivating CRLs . It is also known to interact endogenously with rabphilin-3A .

Mode of Action

CAND1 binds to CUL1, preventing it from associating with other components that form the ligase . The exchange activity of CAND1 is coupled with cycles of neddylation conjugation: in the deneddylated state, cullin-binding CAND1 binds CUL1-RBX1, increasing dissociation of the SCF complex and promoting exchange of the F-box protein .

Biochemical Pathways

CAND1 is involved in the ubiquitin-proteasome system (UPS) . In UPS, target proteins are ubiquitinated and subsequently degraded by the 26S proteasome . CAND1 is required for the assembly of the SCF E3 ubiquitin ligase complex .

Result of Action

Overexpression of CAND1 results in deubiquitylation of rabphilin-3A in PC12 cells . Moreover, overexpression of CAND1 in PC12 cells co-transfected with AVP enhanced both basal and KCl-stimulated AVP secretion . These findings indicate that CAND1 inhibits the ubiquitylation of rabphilin-3A and positively regulates AVP secretion .

Action Environment

The action of CAND1 is influenced by multiple plant hormones . Silencing of SlCAND1 expression using RNAi strategy resulted in a pleiotropic and gibberellin/auxin-associated phenotypes . Application of exogenous GA3 or IAA could partly rescue some SlCAND1-silenced phenotypes .

生化分析

Biochemical Properties

Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) Trifluoroacetate acts as an exchange factor that facilitates the exchange of substrate recognition components in CRLs. This peptide interacts with various enzymes and proteins, including Cullin-RING E3 ubiquitin ligases, ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3) . The interaction with these biomolecules is crucial for the reactivation of CRLs, allowing them to mediate the degradation of target proteins effectively.

Cellular Effects

This compound influences various cellular processes by modulating the activity of CRLs. This peptide affects cell signaling pathways, gene expression, and cellular metabolism by regulating the degradation of key regulatory proteins . The impact on cell function includes alterations in cell cycle progression, apoptosis, and response to stress signals.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to Cullin-RING E3 ubiquitin ligases and promoting the exchange of substrate recognition components . This binding interaction is essential for the reactivation of CRLs, enabling them to ubiquitinate and target proteins for degradation. Additionally, this peptide may influence enzyme inhibition or activation and changes in gene expression through its regulatory role in the ubiquitin-proteasome system.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this peptide are critical factors that influence its long-term effects on cellular function . Studies have shown that the peptide’s activity may decrease over time due to degradation, which can impact its effectiveness in modulating CRLs and other cellular processes.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the peptide may effectively modulate CRLs and influence cellular processes without causing adverse effects . At higher doses, there may be threshold effects, including potential toxicity or adverse effects on cellular function. It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing any negative impact.

Metabolic Pathways

This compound is involved in metabolic pathways related to the ubiquitin-proteasome system . This peptide interacts with enzymes such as ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3), which are essential for protein ubiquitination and degradation. The peptide’s role in these pathways can influence metabolic flux and metabolite levels within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the peptide’s localization and accumulation, influencing its activity and function. Understanding the transport and distribution mechanisms is crucial for optimizing the peptide’s use in biochemical studies.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These factors direct the peptide to specific compartments or organelles within the cell, where it can exert its regulatory effects on CRLs and other cellular processes. The localization of this peptide is essential for its activity and function in modulating protein degradation.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

Deprotection: The Fmoc group protecting the amino terminus is removed using a base like piperidine.

Cleavage and Purification: The completed peptide is cleaved from the resin using a cleavage cocktail (e.g., TFA, water, and scavengers) and purified by HPLC.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The trifluoroacetate salt is formed during the cleavage process, where trifluoroacetic acid is used as a cleavage reagent.

化学反应分析

Types of Reactions

Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) Trifluoroacetate can undergo various chemical reactions, including:

Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT or TCEP.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis or chemical modification techniques.

Major Products Formed

The major products formed from these reactions include oxidized or reduced peptide derivatives and analogs with substituted amino acids, which can be used to study structure-function relationships.

科学研究应用

Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) Trifluoroacetate has diverse applications in scientific research:

Chemistry: Used as a model peptide to study peptide synthesis, modification, and degradation.

Biology: Investigated for its role in the ubiquitin-proteasome system and protein homeostasis.

Medicine: Explored for potential therapeutic applications in diseases related to protein degradation, such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of peptide-based drugs and as a tool in biochemical assays.

相似化合物的比较

Similar Compounds

Cullin-Associated NEDD8-Dissociated Protein 1 (CAND1): A protein that shares functional similarities but differs in its sequence and specific interactions.

NEDD8: A ubiquitin-like protein involved in the neddylation of cullins, which is a related but distinct process.

Uniqueness

Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) Trifluoroacetate is unique due to its specific peptide sequence and the presence of the trifluoroacetate salt, which enhances its stability and solubility. This makes it particularly useful for detailed biochemical and structural studies.

属性

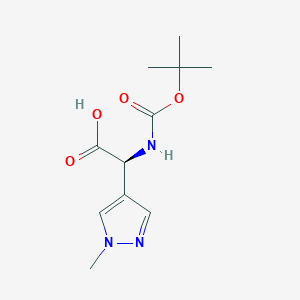

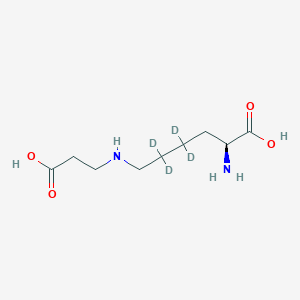

IUPAC Name |

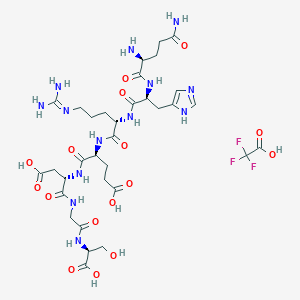

(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C100H159N25O29.C2HF3O2/c1-11-53(7)78(95(149)111-63(99(153)154)27-17-19-39-102)120-87(141)66(46-58-32-34-59(129)35-33-58)116-91(145)73-31-23-43-125(73)98(152)80(56(10)128)122-81(135)55(9)108-83(137)67(47-75(131)132)113-85(139)65(45-57-24-14-13-15-25-57)112-88(142)69(49-126)117-89(143)70(50-127)118-92(146)72-30-22-42-124(72)97(151)62(36-37-74(104)130)109-86(140)68(48-76(133)134)114-84(138)64(44-51(3)4)115-90(144)71-29-21-41-123(71)96(150)61(28-20-40-107-100(105)106)110-94(148)79(54(8)12-2)121-93(147)77(52(5)6)119-82(136)60(103)26-16-18-38-101;3-2(4,5)1(6)7/h13-15,24-25,32-35,51-56,60-73,77-80,126-129H,11-12,16-23,26-31,36-50,101-103H2,1-10H3,(H2,104,130)(H,108,137)(H,109,140)(H,110,148)(H,111,149)(H,112,142)(H,113,139)(H,114,138)(H,115,144)(H,116,145)(H,117,143)(H,118,146)(H,119,136)(H,120,141)(H,121,147)(H,122,135)(H,131,132)(H,133,134)(H,153,154)(H4,105,106,107);(H,6,7)/t53-,54-,55-,56+,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,77-,78-,79-,80-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQOFCFHWNMISN-DBZXFJPBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C102H160F3N25O31 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2289.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-TERT-BUTYL 6A-METHYL HEXAHYDRO-1H-SPIRO[CYCLOPENTA[C]PYRROLE-4,4'-PIPERIDINE]-1',6A-DICARBOXYLATE](/img/structure/B6295274.png)

![Oxalic acid; bis(tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-YL]carbamate)](/img/structure/B6295282.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-4-amino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295356.png)

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295360.png)